Human SCD1 Biochemical Potency: Head-to-Head Comparison with MK-8245 and Clinical-Stage Benz imidazole Derivatives
In a biochemical assay measuring inhibition of human SCD1 catalytic activity, 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole exhibits an IC50 of 27 nM [1]. By comparison, the clinical candidate MK-8245 (a liver-targeted SCD1 inhibitor) demonstrates an IC50 of 1,000 nM in a human liver microsome assay, representing a ~37-fold lower potency [2]. Within the 2-aryl benzimidazole series described in Powell et al., the most potent compound (compound 63) achieved an IC50 of 136 nM in an enzymatic assay, making the target compound approximately 5-fold more potent [3]. This potency differential is meaningful for studies requiring robust SCD1 inhibition at low compound concentrations to minimize vehicle-related artifacts.
| Evidence Dimension | Human SCD1 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | MK-8245: 1,000 nM (human liver microsomes); Compound 63 (benzimidazole analog): 136 nM (enzymatic assay) |
| Quantified Difference | ~37-fold more potent vs MK-8245; ~5-fold more potent vs Compound 63 |
| Conditions | Target: recombinant human SCD1 enzyme assay (BindingDB/ChEMBL); Comparators: human liver microsome assay (Oballa et al., 2011); enzymatic assay (Powell et al., 2010) |
Why This Matters
Higher biochemical potency enables lower working concentrations in cell-based assays, reducing solvent toxicity and off-target binding, which is critical for reproducible lipidomic profiling.
- [1] BindingDB Entry BDBM50329966. CHEMBL1272304. IC50 human SCD1 = 27 nM. Curated by ChEMBL from Merck Frosst Centre for Therapeutic Research. View Source
- [2] Oballa RM, Belair L, Black WC, et al. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia. J Med Chem. 2011;54(14):5082-5096. View Source
- [3] Powell DA, Ramtohul YK, Lebrun ME, et al. 2-Aryl benzimidazoles: human SCD1-specific stearoyl coenzyme-A desaturase inhibitors. Bioorg Med Chem Lett. 2010;20(22):6366-6369. View Source
